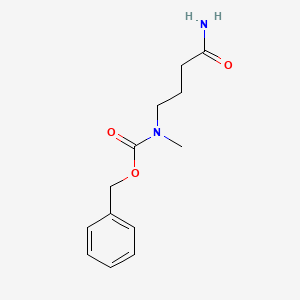

Benzyl 3-carbamoylpropylmethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-carbamoylpropylmethylcarbamate: is an organic compound with the molecular formula C13H18N2O3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Carbamoylation Reaction: One common method for synthesizing carbamates, including benzyl 3-carbamoylpropylmethylcarbamate, involves the reaction of an amine with a carbonylimidazolide in water.

Amination or Rearrangement: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Benzyl 3-carbamoylpropylmethylcarbamate can undergo oxidation reactions, where the carbamate group may be oxidized to form various products.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can participate in substitution reactions, where the benzyl or carbamate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation Products: Oxidized derivatives of the carbamate group.

Reduction Products: Amine derivatives.

Substitution Products: Compounds with different functional groups replacing the benzyl or carbamate groups.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Benzyl 3-carbamoylpropylmethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Antimicrobial Agents: Derivatives of benzyl carbamates have shown potential as antimicrobial agents.

Medicine:

Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals.

Industry:

Chemical Manufacturing: It is used in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of benzyl 3-carbamoylpropylmethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .

Comparación Con Compuestos Similares

Methyl Carbamate: A simpler carbamate with similar reactivity but different applications.

Ethyl Carbamate: Another carbamate with distinct properties and uses.

Phenyl Carbamate: A more complex carbamate with unique chemical behavior.

Uniqueness: Benzyl 3-carbamoylpropylmethylcarbamate is unique due to its specific structure, which combines a benzyl group with a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

Benzyl 3-carbamoylpropylmethylcarbamate is a compound that has garnered attention for its potential biological activities, especially in the context of enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamate compounds, characterized by a carbamate functional group attached to a benzyl moiety. Its molecular formula is C11H16N2O2, and it features both hydrophobic and hydrophilic characteristics, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized primarily into two areas: enzyme inhibition and antimicrobial activity .

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition :

- Carbamate compounds are known for their ability to inhibit AChE, an enzyme critical for neurotransmitter regulation. Research indicates that derivatives of carbamates can exhibit varying degrees of AChE inhibition, which is pivotal in the treatment of neurodegenerative diseases like Alzheimer's. For instance, certain structural modifications in related carbamates resulted in IC50 values ranging from 1.60 to 311.0 µM, demonstrating significant inhibitory potential against AChE .

-

Carbonic Anhydrase Inhibition :

- Studies have shown that benzyl derivatives can inhibit human carbonic anhydrase isoforms effectively. For example, novel alkyl/benzyl carbamimidothioates displayed inhibitory constants (K_i) in the low nanomolar range against various carbonic anhydrase isoforms . This suggests that this compound may also possess similar inhibitory properties.

Antimicrobial Activity

- Antitubercular Activity :

- Recent studies have identified related carbamate compounds as potential antitubercular agents. For instance, (3-benzyl-5-hydroxyphenyl)carbamates demonstrated good inhibitory activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL . This highlights the potential of this compound in combating resistant strains of tuberculosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of carbamate derivatives, including this compound:

- Study on AChE Inhibition : A study evaluated various carbamate derivatives for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that certain benzyl-substituted carbamates exhibited stronger inhibition than established drugs like rivastigmine .

- Antimicrobial Efficacy : Another investigation into the structure-activity relationship (SAR) of phenolic carbamates revealed that specific substitutions enhanced their antimicrobial efficacy against M. tuberculosis .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl N-(4-amino-4-oxobutyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15(9-5-8-12(14)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQBVNAOFWCUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)N)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.